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Compound of Interest

Compound Name: 4,5-Di(hydroxymethyl)thiazole

Cat. No.: B1512696 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic data essential for the

characterization of 4,5-Di(hydroxymethyl)thiazole. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes predicted spectral data with

foundational principles of spectroscopic analysis. In the absence of a complete, publicly

available experimental dataset for this specific molecule, this guide leverages data from

structurally analogous compounds and established spectroscopic theory to provide a robust

framework for its identification and characterization.

Introduction
4,5-Di(hydroxymethyl)thiazole is a heterocyclic compound of interest in medicinal chemistry

and materials science due to the versatile reactivity of its hydroxymethyl groups and the

inherent biological activity often associated with the thiazole scaffold. Unambiguous structural

confirmation is a critical first step in any research endeavor. This guide details the expected

outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical

workflow for this molecule.

Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 4,5-
Di(hydroxymethyl)thiazole. These predictions are based on the analysis of structurally related
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compounds and the fundamental principles of each spectroscopic technique.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a

molecule. For 4,5-Di(hydroxymethyl)thiazole, the spectrum is expected to be relatively

simple, with key signals arising from the thiazole ring proton, the methylene protons of the

hydroxymethyl groups, and the hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale and
Comparative
Insights

~8.90 Singlet 1H
H2 (Thiazole

ring)

The proton at the

C2 position of

the thiazole ring

is expected to be

the most

downfield signal

due to the

electron-

withdrawing

effects of the

adjacent nitrogen

and sulfur atoms.

In unsubstituted

thiazole, the H2

proton appears

around 8.89 ppm

in CDCl₃[1]. The

hydroxymethyl

substituents at

C4 and C5 are

not expected to

significantly alter

this chemical

shift.

~5.40 Triplet 2H -OH The hydroxyl

protons are

expected to

appear as a

triplet due to

coupling with the

adjacent

methylene

protons. Their
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chemical shift

can be variable

and is sensitive

to concentration,

temperature, and

solvent. In

DMSO-d₆, a

common solvent

for polar

compounds,

hydrogen

bonding with the

solvent typically

results in a

distinct signal in

this region.

~4.70 Doublet 2H -CH₂- (at C4)

The methylene

protons of the

hydroxymethyl

group at the C4

position are

coupled to the

hydroxyl proton,

resulting in a

doublet. The

chemical shift is

influenced by the

adjacent thiazole

ring and the

electronegative

oxygen atom.

~4.60 Doublet 2H -CH₂- (at C5) Similar to the C4-

hydroxymethyl

group, the

methylene

protons at the C5

position will
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appear as a

doublet due to

coupling with the

hydroxyl proton.

The electronic

environment is

slightly different

from the C4

position, which

may lead to a

small difference

in their chemical

shifts, though

they may also

overlap.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Di(hydroxymethyl)thiazole in

0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended for its ability to dissolve polar compounds and to slow down the exchange of

hydroxyl protons, allowing for the observation of their coupling to adjacent methylene

protons.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
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Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and

perform a Fourier transform. Phase and baseline correct the resulting spectrum and

integrate the signals.

Logical Workflow for ¹H NMR Analysis
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Sample Preparation
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Caption: Workflow for ¹H NMR characterization.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to

the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment
Rationale and Comparative
Insights

~155.0 C4 (Thiazole ring)

The C4 carbon, being adjacent

to the sulfur atom and

substituted with a

hydroxymethyl group, is

expected to be significantly

downfield. In 4-methyl-5-(2-

hydroxyethyl)thiazole, the C4

carbon appears around 148.86

ppm[2]. The presence of a

hydroxymethyl group instead

of a methyl group at C4 is

expected to have a minor

effect on the chemical shift.

~150.0 C2 (Thiazole ring)

The C2 carbon, situated

between the nitrogen and

sulfur atoms, is highly

deshielded and is predicted to

have a chemical shift in this

region.

~125.0 C5 (Thiazole ring)

The C5 carbon is generally

more shielded than C2 and C4

in thiazole systems. For

comparison, in 4-methyl-5-(2-

hydroxyethyl)thiazole, the C5

carbon resonates at

approximately 128.51 ppm[2].

~55.0 -CH₂- (at C4)

The carbon of the

hydroxymethyl group at C4 is

expected in this region, typical

for sp³-hybridized carbons

attached to an aromatic ring

and an oxygen atom.
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~54.0 -CH₂- (at C5)

The carbon of the

hydroxymethyl group at C5 will

have a similar chemical shift to

the one at C4, with a potential

for a slight difference due to

the different electronic

environment of C4 and C5 in

the thiazole ring.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.

Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For 4,5-Di(hydroxymethyl)thiazole, the key functional

groups are the O-H of the alcohol, the C-O of the alcohol, and the C=N and C=C bonds within

the thiazole ring.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale and
Comparative
Insights

3400-3200 Strong, Broad
O-H stretch

(Hydrogen-bonded)

The hydroxyl groups

will engage in

intermolecular

hydrogen bonding,

giving rise to a

characteristic broad

and strong absorption

band in this region.

This is a hallmark of

alcohols in the solid or

neat liquid state[3].

For instance, the O-H

stretch in 4-methyl-5-

thiazoleethanol is

observed at 3402.17

cm⁻¹ as a broad

band[4].

~3100 Medium
C-H stretch (Thiazole

ring)

Aromatic C-H

stretching vibrations

typically occur above

3000 cm⁻¹.

~2900 Medium C-H stretch (Aliphatic)

The methylene (-

CH₂-) groups will

show C-H stretching

vibrations in this

region.

~1550 Medium C=N stretch (Thiazole

ring)

The carbon-nitrogen

double bond in the

thiazole ring is

expected to absorb in

this region. In 4-

methyl-5-
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thiazoleethanol, a C-C

skeletal vibration of

the thiazole ring is

observed at 1541.12

cm⁻¹[4].

~1450 Medium
C=C stretch (Thiazole

ring)

The carbon-carbon

double bond within the

thiazole ring will also

contribute to

absorptions in the

aromatic region.

1200-1000 Strong
C-O stretch (Primary

alcohol)

The C-O stretching

vibration of primary

alcohols typically

appears as a strong

band in this region[3].

Experimental Protocol: IR Spectroscopy (ATR-FTIR)

Sample Preparation: As 4,5-Di(hydroxymethyl)thiazole is expected to be a solid at room

temperature, the Attenuated Total Reflectance (ATR) technique is a convenient method that

requires minimal sample preparation.

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample

spectrum.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Relationship between Molecular Structure and IR Absorptions

4,5-Di(hydroxymethyl)thiazole Structure

Key Functional Groups

Expected IR Absorption (cm⁻¹)

Image of 4,5-Di(hydroxymethyl)thiazole structure

O-H (Alcohol) C-H (Thiazole) -CH2- C=N (Thiazole) C-O (Alcohol)

3400-3200 (Broad, Strong)

stretching

~3100 (Medium)

stretching

~2900 (Medium)

stretching

~1550 (Medium)

stretching

1200-1000 (Strong)

stretching

Click to download full resolution via product page

Caption: Correlation of functional groups in 4,5-Di(hydroxymethyl)thiazole with their expected

IR absorptions.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. For 4,5-Di(hydroxymethyl)thiazole, Electron Ionization (EI) is a suitable

technique that will likely produce a distinct molecular ion peak and a characteristic

fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

m/z Assignment
Rationale and Comparative
Insights

145 [M]⁺

The molecular ion peak,

corresponding to the molecular

weight of 4,5-

Di(hydroxymethyl)thiazole

(C₅H₇NO₂S). Thiazoles

generally exhibit abundant

molecular ions[5].

114 [M - CH₂OH]⁺

Loss of a hydroxymethyl

radical is a likely fragmentation

pathway, initiated by cleavage

of the C-C bond between the

thiazole ring and one of the

hydroxymethyl groups.

85 [M - 2(CH₂O)]⁺

Subsequent loss of a second

formaldehyde molecule from

the other hydroxymethyl group.

84 [M - CH₂OH - HCHO]⁺

Loss of a hydroxymethyl

radical followed by the loss of

formaldehyde.

58 [C₂H₂NS]⁺

Cleavage of the thiazole ring

can lead to various smaller

fragments. This fragment

corresponds to the

thioformamide radical cation.
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Experimental Protocol: Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a dilute solution of 4,5-Di(hydroxymethyl)thiazole in a

volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a

direct insertion probe or through a gas chromatography (GC) inlet if the compound is

sufficiently volatile and thermally stable.

Ionization Method: Utilize Electron Ionization (EI).

Instrument Parameters:

Electron Energy: 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

Mass Range: Scan from m/z 30 to 250.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 4,5-Di(hydroxymethyl)thiazole. By combining the predictive power

of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently

confirm the structure and purity of this important heterocyclic compound. The provided

protocols offer a standardized approach to data acquisition, ensuring reproducibility and

reliability in experimental results. This guide serves as a valuable resource for scientists

engaged in the synthesis, purification, and application of 4,5-Di(hydroxymethyl)thiazole and

related derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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